molecular formula C17H15F3N4O2S B2580646 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034609-81-7

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2580646
CAS No.: 2034609-81-7
M. Wt: 396.39
InChI Key: VVRPKFMEUULUMR-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its pyrazole and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by further functionalization. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrazoles or benzenesulfonamides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: Potential therapeutic applications include its use as an antileishmanial or antimalarial agent.

  • Industry: It can be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens.

Comparison with Similar Compounds

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • 1-(1-Methylpyrazol-4-yl)ethanone

  • tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-24-11-13(10-22-24)16-6-5-12(8-21-16)9-23-27(25,26)15-4-2-3-14(7-15)17(18,19)20/h2-8,10-11,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPKFMEUULUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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